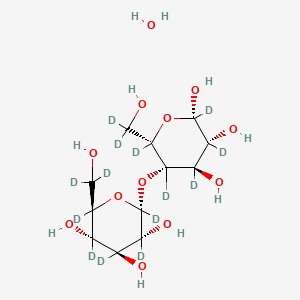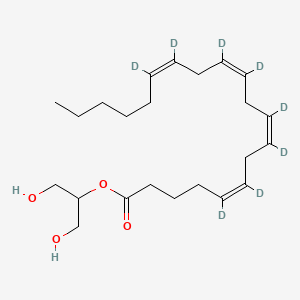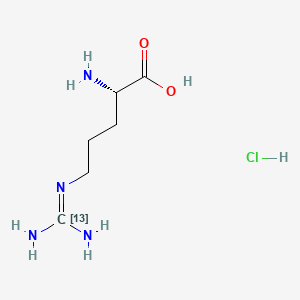
Maltose monohydrate-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltose monohydrate-d14 is a deuterium-labeled form of maltose monohydrate. Maltose, also known as malt sugar, is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of maltose monohydrate-d14 involves the incorporation of deuterium into maltose monohydrate. This can be achieved through chemical synthesis where deuterium oxide (D2O) is used as a solvent in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydrolysis of starch to produce maltose, followed by deuterium labeling. The process includes:
- Hydrolysis of starch using α-amylase to produce maltose.
- Deuterium labeling by dissolving maltose in deuterium oxide and allowing the exchange reaction to occur.
- Purification of the labeled compound through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions: Maltose monohydrate-d14 undergoes various chemical reactions, including:
Oxidation: Maltose can be oxidized to form maltobionic acid.
Reduction: Reduction of maltose can yield sorbitol.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like bromine water or nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Oxidation: Maltobionic acid.
Reduction: Sorbitol.
Substitution: Hydrogen-labeled maltose.
Scientific Research Applications
Maltose monohydrate-d14 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of maltose monohydrate-d14 involves its role as an energy source for bacteria. The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme activities. The compound interacts with enzymes such as α-glucosidase, which hydrolyzes maltose into glucose molecules. This process is crucial for understanding carbohydrate metabolism and the effects of deuterium substitution on metabolic profiles .
Comparison with Similar Compounds
Maltose monohydrate: The non-deuterated form of maltose.
Isomaltose: A disaccharide with glucose molecules linked by an α(1→6) bond.
Cellobiose: A disaccharide with glucose molecules linked by a β(1→4) bond
Uniqueness: Maltose monohydrate-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and biochemical research .
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
374.40 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4R,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4+,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D; |
InChI Key |
WSVLPVUVIUVCRA-AAEFPXILSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@]([C@@]([C@@](O[C@@]2([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















